molecular formula C17H19NO5 B5010919 (E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

(E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE

Cat. No.: B5010919
M. Wt: 317.34 g/mol
InChI Key: FZPWIWOBXGMXRO-VOTSOKGWSA-N
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Description

(E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is an organic compound that belongs to the class of amides It features a furan ring, a trimethoxyphenyl group, and a propenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Propenamide Moiety: This can be achieved through a condensation reaction between 3,4,5-trimethoxybenzaldehyde and an appropriate amine under basic conditions.

    Introduction of the Furylmethyl Group: The furylmethyl group can be introduced via a nucleophilic substitution reaction using 2-furylmethyl chloride and the previously formed propenamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The propenamide moiety can be reduced to form a propanamide derivative.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Propanamide derivatives.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

(E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE has several scientific research applications:

    Medicinal Chemistry: It may be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory or anticancer properties.

    Materials Science: The compound could be used in the development of organic electronic materials due to its conjugated system.

    Biological Studies: It may serve as a probe in biochemical assays to study enzyme interactions or cellular pathways.

Mechanism of Action

The mechanism of action of (E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE would depend on its specific application. For instance:

    In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects.

    In Materials Science: Its conjugated system may facilitate electron transport, making it useful in organic semiconductors.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-BUTENAMIDE: Similar structure but with a butenamide moiety.

    (E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPANAMIDE: Similar structure but with a propanamide moiety.

Uniqueness

(E)-N-(2-FURYLMETHYL)-3-(3,4,5-TRIMETHOXYPHENYL)-2-PROPENAMIDE is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(E)-N-(furan-2-ylmethyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-20-14-9-12(10-15(21-2)17(14)22-3)6-7-16(19)18-11-13-5-4-8-23-13/h4-10H,11H2,1-3H3,(H,18,19)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZPWIWOBXGMXRO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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